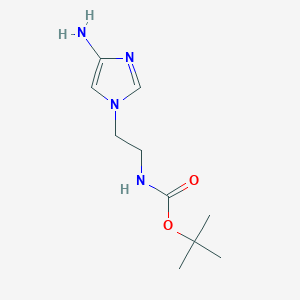
2-(1-(benzoylamino)cyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(benzoylamino)cyclobutyl)acetamide: is an organic compound with the molecular formula C12H15NO2 It is a derivative of acetamide, featuring a benzoylamino group attached to a cyclobutyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(benzoylamino)cyclobutyl)acetamide typically involves the reaction of cyclobutylamine with benzoyl chloride to form the benzoylamino intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(1-(benzoylamino)cyclobutyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the benzoylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(1-(benzoylamino)cyclobutyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry: Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(benzoylamino)cyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the cyclobutyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
[1-(Benzylamino)cyclobutyl]acetamide: Similar structure but with a benzyl group instead of a benzoyl group.
[1-(Phenylamino)cyclobutyl]acetamide: Features a phenyl group instead of a benzoyl group.
[1-(Cyclohexylamino)cyclobutyl]acetamide: Contains a cyclohexyl group instead of a benzoyl group.
Uniqueness: 2-(1-(benzoylamino)cyclobutyl)acetamide is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. The combination of the cyclobutyl ring and the benzoylamino group provides a balance of rigidity and flexibility, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N-[1-(2-amino-2-oxoethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C13H16N2O2/c14-11(16)9-13(7-4-8-13)15-12(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,14,16)(H,15,17) |
Clave InChI |
VQXLQLHGAJVEFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC(=O)N)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-hydroxy-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B8690316.png)









![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)

